Toosendanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

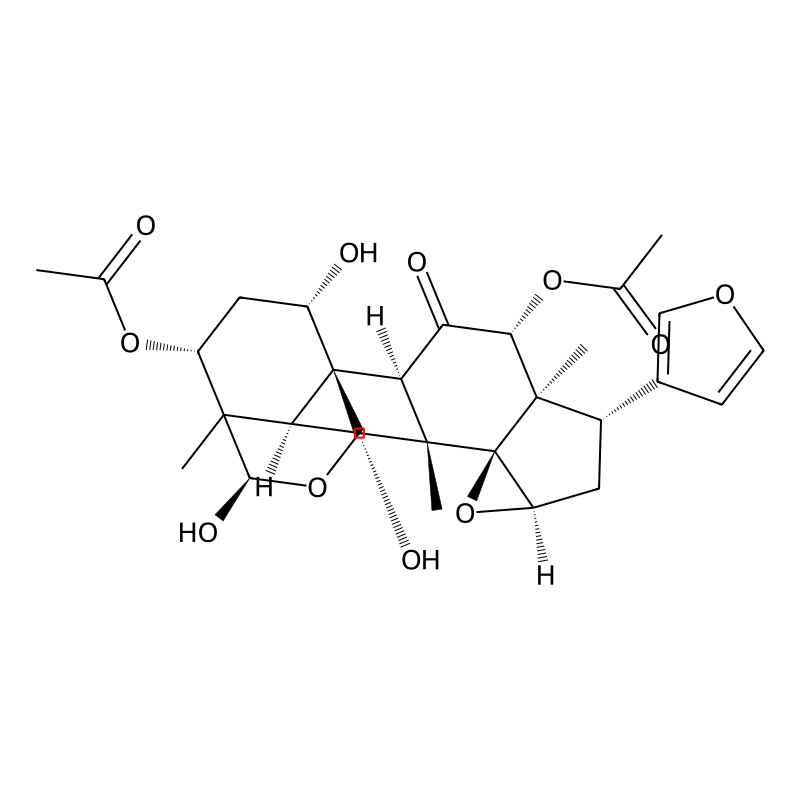

Toosendanin, also known as 12-Acetoxyamoorastatin, is classified as a triterpenoid. It appears as colorless acicular crystals and possesses various pharmacological properties, including anti-inflammatory, analgesic, insecticidal, and significant anticancer effects. Its structure features a complex arrangement of rings that contribute to its biological activity and therapeutic potential .

Anti-cancer effects

Several studies have investigated the potential anti-cancer effects of toosendanin in various cancer cell lines, including those from:

- Gastric cancer []

- Lung cancer []

- Pancreatic cancer []

- Colorectal cancer []

- Liver cancer []

- Breast cancer []

These studies suggest that toosendanin may have anti-proliferative and pro-apoptotic effects, meaning it may inhibit the growth and proliferation of cancer cells and induce programmed cell death (apoptosis). However, the exact mechanisms by which toosendanin exerts these effects are still under investigation.

One potential mechanism involves the inhibition of vacuolar-type H+-translocating ATPase (V-ATPase), an enzyme involved in maintaining the acidic environment within cellular compartments called lysosomes. This acidic environment is crucial for various cellular processes, including the degradation of cellular waste and the activation of enzymes involved in cell death. By inhibiting V-ATPase, toosendanin may disrupt these processes and contribute to the death of cancer cells [].

- Oxidation: The hemiacetal group at C-28 can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitutions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

These reactions facilitate the generation of various derivatives that may exhibit altered biological properties.

Toosendanin exhibits a wide range of biological activities:

- Antitumor Effects: It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting the vacuolar-type H+-translocating ATPase (V-ATPase). This inhibition disrupts autophagy processes critical for cancer cell survival under stress conditions .

- Antiviral Properties: Toosendanin has demonstrated efficacy against influenza A virus by inhibiting viral protein synthesis and expression when administered prior to infection .

- Neuroprotective Effects: Research indicates that Toosendanin can inhibit the translocation of botulinum neurotoxin light chain in neuronal cells, showcasing its potential as a neuroprotective agent .

- Formation of the AB-ring: Achieved through various organic reactions including oxidation and reduction.

- Modification of Functional Groups: Strategic substitutions are performed to enhance biological activity.

- Final Assembly: Combining fragments to yield the complete structure of Toosendanin .

Recent studies have reported successful semi-synthetic approaches that emphasize the importance of specific functional groups in determining biological activity.

Toosendanin has several promising applications:

- Cancer Therapy: Due to its ability to inhibit autophagy and induce apoptosis in cancer cells, it is being explored as an adjunct therapy in chemotherapy regimens.

- Antiviral Treatments: Its antiviral properties suggest potential use in treating viral infections such as influenza.

- Pest Control: The insecticidal properties make it a candidate for developing natural pesticides .

Interaction studies have revealed that Toosendanin directly binds to V-ATPase, leading to inhibition of its activity. This interaction is crucial for its anticancer effects as it disrupts protective autophagy mechanisms in cancer cells. Additionally, studies have shown that Toosendanin does not impair the structural integrity of V-ATPase but rather interferes with its functional dynamics .

Toosendanin shares structural and functional similarities with several other compounds derived from the Melia genus or related triterpenoids. Here are some notable comparisons:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| 28-deacetylsendanin | Melia toosendan | Antiviral against herpes simplex virus | Lacks acetoxy group compared to Toosendanin |

| Limonoids | Melia species | Antimicrobial and antiviral properties | Broad spectrum activity against various pathogens |

| Azadirachtin | Azadirachta indica | Insecticidal properties | Used primarily in agricultural pest control |

Toosendanin stands out due to its dual mode of action against both cancer cells and viral infections, making it a versatile compound for therapeutic exploration.

Molecular Composition

Toosendanin (C30H38O11, MW: 574.62 g/mol) is a limonoid featuring a β-substituted furan ring and a tetracyclic triterpene skeleton. Key structural elements include:

- Furan ring: Critical for insecticidal activity.

- Tetracyclic core: Comprising A, B, C, and D rings with multiple oxygenated functional groups.

- Acetoxy groups: At C-4 and C-21 positions, influencing bioavailability.

Table 1: Physicochemical Properties of Toosendanin

| Property | Value | Source |

|---|---|---|

| Melting Point | 170–175°C | |

| Solubility | Ethanol, Methanol, Acetone | |

| Boiling Point | ~714°C (estimated) | |

| Density | 1.2084 g/cm³ | |

| CAS Registry Number | 58812-37-6 |

Spectroscopic Characterization

Basic Chemical Identification

Toosendanin represents a highly complex tetracyclic triterpenoid compound with the molecular formula C30H38O11 and a molecular weight of 574.6 grams per mole [1]. The compound is officially registered under the Chemical Abstract Service number 58812-37-6 and is catalogued in the PubChem database with the compound identifier 9851101 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for toosendanin is [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate [5].

The compound is known by several alternative names in scientific literature, including Chuanliansu, 28-Deacetylsendanin, and 12-Acetoxyamoorastatin [2] [5]. Toosendanin is naturally derived from Melia toosendan Sieb. et Zucc, a medicinal plant species traditionally used in Chinese medicine [2] [6].

| Property | Value |

|---|---|

| Chemical Name | Toosendanin |

| Molecular Formula | C30H38O11 |

| Molecular Weight | 574.6 g/mol |

| Chemical Abstract Service Number | 58812-37-6 |

| PubChem Compound Identifier | 9851101 |

| Natural Source | Melia toosendan Sieb. et Zucc |

| Alternative Names | Chuanliansu, 28-Deacetylsendanin, 12-Acetoxyamoorastatin |

Structural Classification and Chemical Family

Toosendanin belongs to the limonoid family of natural products, which are classified as tetranortriterpenoids [1] [11]. Limonoids are characterized by a fundamental 4,4,8-trimethylfuranylsteroid skeleton derived from euphane or tirucallane triterpenoid precursors [12]. The compound specifically falls within the trichilin class of limonoids, which is distinguished by the presence of a C-19/C-29 bridged acetal structure and 14,15-epoxide moieties [11] [19].

The structural framework of toosendanin consists of a complex hexacyclic system with the designation 9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosane core [3] [5]. This intricate molecular architecture places toosendanin among the most structurally complex naturally occurring limonoids identified from the genus Melia [11] [15].

Molecular Architecture and Functional Groups

The molecular structure of toosendanin incorporates multiple distinct functional groups that contribute to its chemical properties and biological activity [2] [6]. The compound contains two acetoxy groups positioned at specific stereochemical locations, three hydroxyl groups, one ketone functionality, and a characteristic β-substituted furan ring [2] [13]. Additionally, the structure features two ether bridges that contribute to the rigid polycyclic framework [2].

The compound exhibits fourteen defined stereocenters, with all stereochemical configurations established through single-crystal X-ray diffraction analysis [9] [30]. This high degree of stereochemical complexity contributes to the compound's unique three-dimensional structure and its specific biological properties [9].

| Property | Value |

|---|---|

| Structural Class | Tetracyclic triterpenoid (limonoid) |

| Functional Groups | Acetoxy groups (2), hydroxyl groups (3), ketone (1), furan ring (1), ether bridges (2) |

| Stereocenters | 14 stereocenters |

| Defined Stereocenters | 14 of 14 defined |

| Absolute Configuration Method | Single-crystal X-ray diffraction |

Physical and Chemical Properties

Toosendanin manifests as white acicular crystals with a characteristic bitter taste and odorless profile [2]. The compound exhibits a melting point range of 170-175°C and an estimated boiling point of 555.97°C [2] [8]. The density of toosendanin is approximately 1.2084 grams per cubic centimeter, with an estimated refractive index of 1.5970 [2].

The exact mass of toosendanin is 574.24141202 grams per mole, corresponding to its monoisotopic mass [22]. The compound demonstrates specific solubility characteristics, being soluble in ethanol, methanol, ethyl acetate, acetone, and pyridine [2]. It shows slight solubility in hot water, chloroform, benzene, and ether, while remaining insoluble in petroleum ether [2].

| Property | Value |

|---|---|

| Physical Form | White acicular crystals |

| Color | White to pale beige |

| Odor | Odorless |

| Taste | Bitter |

| Melting Point | 170-175°C |

| Boiling Point (estimated) | 555.97°C |

| Density (estimated) | 1.2084 g/cm³ |

| Exact Mass | 574.24141202 g/mol |

Molecular Descriptors and Polar Properties

The topological polar surface area of toosendanin is 165.00 square angstroms, indicating significant polarity within the molecular structure [22] [38]. The compound contains eleven hydrogen bond acceptor sites and three hydrogen bond donor sites, contributing to its capacity for intermolecular interactions [22] [38]. The molecule exhibits five rotatable bonds, reflecting moderate conformational flexibility [22].

The lipophilicity of toosendanin is characterized by an XLogP3 value of 0.7 and an Atomic LogP value of 1.47, indicating balanced hydrophilic and lipophilic properties [22] [38]. The compound has a formal charge of zero and consists of a single covalently-bonded unit [22]. The computational complexity score for toosendanin is 1190, reflecting the intricate nature of its molecular architecture [22].

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 11 |

| Topological Polar Surface Area | 165.00 Ų |

| Rotatable Bonds | 5 |

| XLogP3 (lipophilicity) | 0.7 |

| Structural Complexity | 1190 (computational complexity score) |

| Heavy Atom Count | 41 |

Spectroscopic and Chemical Identifiers

The International Chemical Identifier for toosendanin is InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16-,17-,18+,19-,20+,21+,23-,24-,25+,26+,27+,28+,29+,30+/m0/s1 [5]. The corresponding International Chemical Identifier Key is NAHTXVIXCMUDLF-RFNFAWMESA-N [5].

The canonical Simplified Molecular Input Line Entry System representation is CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O [5]. The compound is assigned the MDL number MFCD00210564 and is catalogued in ChemSpider with the identifier 24534091 [3] [5].

| Property | Value |

|---|---|

| InChI Key | NAHTXVIXCMUDLF-RFNFAWMESA-N |

| ChemSpider ID | 24534091 |

| MDL Number | MFCD00210564 |

| European Community Number | 683-199-2 |

| UNSPSC Code | 12352200 |

| Predicted pKa | 12.15±0.70 |

Biosynthetic Origin and Natural Classification

Toosendanin originates from the biosynthetic transformation of tetracyclic triterpenoid precursors, specifically apotirucallane or apoeuphane skeletal frameworks [11] [19]. The biosynthetic pathway involves the oxidation of the Δ7-double bond to form a 7-epoxy intermediate, followed by a Wagner-Meerwein rearrangement of the methyl group at position 14 to carbon-8 [19]. This process introduces a hydroxyl group at position 7 and establishes a double bond at the C-14/15 position [19].

The final stages of limonoid biosynthesis involve the loss of four terminal carbons from the side chain, leading to the formation of the characteristic 17-β-furan ring system [19]. This transformation results in the establishment of the fundamental 4,4,8-trimethyl-steroid skeleton that defines the limonoid structural class [19]. Toosendanin specifically represents a highly oxidized and structurally modified member of this biosynthetic family [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic